molecular formula C20H21N3O4 B2474646 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 896371-28-1

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2474646
CAS No.: 896371-28-1
M. Wt: 367.405
InChI Key: QFXQJHXHLHQGRE-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is a synthetic organic compound with a molecular formula of C21H23N3O3 and a molecular weight of 365.43 g/mol . This chemical features a pyrrolidin-5-one (or 2-oxopyrrolidine) scaffold, a structure moiety of significant interest in medicinal chemistry due to its presence in various bioactive molecules and pharmaceuticals . The molecule is further substituted with a 3,4-dimethylphenyl group on the pyrrolidine nitrogen and a 4-nitrophenyl acetamide chain at the 3-position of the ring. The presence of the nitroaromatic group can be a key functional handle in the synthesis of more complex molecules or serve as a precursor to other derivatives, such as aniline analogs . While the specific biological activity and mechanism of action for this precise compound require further investigation, compounds containing the 2-oxopyrrolidine core have been studied for their potential as phosphodiesterase 4 (PDE4) inhibitors . Research into PDE4 inhibitors is a significant area in drug discovery for inflammatory diseases like COPD, psoriasis, and neurological disorders. This product is intended for research and development purposes, such as use as a building block in organic synthesis, a intermediate in drug discovery projects, or a candidate for high-throughput screening to identify new biological activities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-3-6-18(9-14(13)2)22-12-16(11-20(22)25)21-19(24)10-15-4-7-17(8-5-15)23(26)27/h3-9,16H,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXQJHXHLHQGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethylphenyl and nitrophenylacetamide groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analog: N-(3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenethyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide

  • Molecular Formula : C₂₆H₃₁ClN₂O₄ (470.197 g/mol) .
  • Key Differences: Substitution: Chlorophenyl and dimethoxyphenethyl groups vs. dimethylphenyl and nitrophenyl in the target compound. Electronic Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create distinct electronic environments, contrasting with the nitro group’s strong electron-withdrawing nature.
  • Synthesis: Sodium hydride and propargyl bromide were used to form the pyrrolidinone ring , suggesting similar strategies for the target compound.

Structural Analog: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Molecular Features : C₁₉H₁₇Cl₂N₃O₂ .
  • Key Differences: Core Structure: Pyrazolone vs. pyrrolidinone. Substituents: Dichlorophenyl and phenyl groups vs. nitrophenyl and dimethylphenyl. Conformation: Three distinct molecular conformations observed in the crystal structure due to variable dihedral angles (54.8°–77.5°) between aromatic rings . This highlights how substituents like nitro groups might influence the target compound’s spatial arrangement.

Thiazolidinone Derivative: N-(4-Nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

  • Tautomerism: Exists as a 1:1 mixture of thiazolidinone and thiazole tautomers .
  • Key Differences: Heterocyclic Core: Thiazolidinone vs. pyrrolidinone. Implications: Tautomerism may enhance reactivity or alter binding modes compared to the rigid pyrrolidinone core of the target compound.

Fluorinated Chromen-Pyrazolopyrimidine Acetamide

  • Example : Compound with m.p. 302–304°C and molecular weight 571.20 g/mol .
  • Key Differences: Fluorine Substituents: Improve metabolic stability but may increase toxicity risks. Complexity: The chromen-pyrazolopyrimidine scaffold is bulkier than the target’s pyrrolidinone, likely reducing solubility.

Comparative Data Table

Compound Class Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolidin-5-one 3,4-Dimethylphenyl, 4-nitrophenyl ~350–400 (estimated) Electron-withdrawing nitro group
Chlorophenyl Pyrrolidinone Pyrrolidin-5-one 4-Chlorophenyl, dimethoxyphenethyl 470.197 High steric bulk, chlorine substituent
Dichlorophenyl Pyrazolone Pyrazolone 3,4-Dichlorophenyl, phenyl 406.27 Multiple conformations, antibiotic potential
Thiazolidinone Thiazolidinone 4-Nitrophenyl, phenylimino ~350 (estimated) Tautomerism, variable reactivity
Fluorinated Chromen Chromen-pyrazolopyrimidine Fluorophenyl, isopropoxy 571.20 High thermal stability, fluorine substituents

Key Research Findings

  • Conformational Flexibility: Unlike rigid pyrazolones , pyrrolidinones may adopt variable conformations, influencing binding specificity.
  • Solubility and Bioavailability : Smaller molecular weight (~350–400 g/mol) compared to analogs like C₂₃H₁₅F₃N₆O₄S₃ (592.03 g/mol) suggests better bioavailability.

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Dimethylphenyl Group : Often involves a Friedel-Crafts acylation reaction.
  • Introduction of the Nitrophenyl Acetamide Moiety : This is accomplished through an amide coupling reaction using reagents like carbodiimides.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance, it has been suggested that it could inhibit enzymes associated with disease pathways, leading to therapeutic effects .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been documented, indicating potential bactericidal effects .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. Studies indicate that it can attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor in inflammatory responses. Certain structural modifications in related compounds have been linked to enhanced anti-inflammatory activity, suggesting that the position and type of substituents on the phenyl ring play crucial roles in modulating these effects .

Cytotoxicity and Cell Viability

In cytotoxicity assays, compounds related to this compound have shown varying degrees of toxicity against different cancer cell lines. For example, specific derivatives have demonstrated significant cytotoxic effects with IC50 values indicating their efficacy against specific cancer types . The structure-activity relationship (SAR) studies suggest that modifications can lead to increased potency.

Research Findings and Case Studies

Several studies have focused on the biological evaluation of this compound and its analogs:

StudyFindings
Antimicrobial Evaluation Significant activity against MRSA with MIC values around 12.9 μM .
Anti-inflammatory Potential Attenuated NF-κB activation by approximately 9% compared to controls .
Cytotoxicity Related compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines .

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